
3-amino-2-(2-thienyl)-4(3H)-quinazolinone
Overview
Description
3-amino-2-(2-thienyl)-4(3H)-quinazolinone is a chemical compound with the molecular formula C12H9N3OS . It has a molecular weight of 243.29 . The molecule contains a total of 28 bonds, including 19 non-H bonds, 13 multiple bonds, 2 double bonds, and 11 aromatic bonds . It also includes 1 five-membered ring, 2 six-membered rings, and 1 ten-membered ring .
Molecular Structure Analysis
The molecular structure of 3-amino-2-(2-thienyl)-4(3H)-quinazolinone includes 1 amidine derivative, 1 N hydrazine, and 1 Thiophene . It also has 1 rotatable bond .Physical And Chemical Properties Analysis
3-amino-2-(2-thienyl)-4(3H)-quinazolinone is a solid compound . Its InChI code is 1S/C12H9N3OS/c13-15-11(10-6-3-7-17-10)14-9-5-2-1-4-8(9)12(15)16/h1-7H,13H2 .Scientific Research Applications
Biological Activity : Quinazolinones, including 3-amino-2-(2-thienyl)-4(3H)-quinazolinone derivatives, have been synthesized and evaluated for various biological activities. Some compounds have shown antimicrobial activities (Ammar et al., 2011). Also, these derivatives are known for their antiviral, antibacterial, and anticonvulsant properties (Gao et al., 2007), (Kornet et al., 1983).
Antitumor Agents : Certain 2-thieno-4(3H)-quinazolinone analogs have been synthesized and evaluated for their potential as antitumor agents. Some derivatives exhibited significant antitumor activities (Al-Obaid et al., 2009).
Immunotropic Activity : Derivatives of 3-amino-2-(1H)-thioxo-4(3H)-quinazolinone have been synthesized and tested for their potential immunotropic activities. These compounds showed varying effects on both humoral and cellular immune responses (Nawrocka & Zimecki, 1997).
Cytotoxic Evaluation : Quinazolinone-oxadiazole conjugates have been synthesized and evaluated for cytotoxic effects against cancer cell lines, showing promising results in certain cases (Hassanzadeh et al., 2019).
Synthetic Applications : The chemical synthesis of 3-amino-4(3H)-quinazolinone derivatives has been extensively studied, demonstrating various synthetic routes and methodologies, including the use of green processes (Heravi et al., 2009), (Mikra et al., 2022).
Drug Development Potential : The stability and versatility of the quinazolinone nucleus make it a valuable scaffold for developing new medicinal agents. These compounds often exhibit antimicrobial, antifungal, anticonvulsant, and antimalarial activities, which are critical in the drug development process (Tiwary et al., 2016).
Antimicrobial Agents : Some quinazolinone derivatives have been synthesized and shown to possess antimicrobial activity against various bacterial and fungal strains, suggesting their potential use as antimicrobial agents (Ma & Habib, 1987).
Safety and Hazards
properties
IUPAC Name |
3-amino-2-thiophen-2-ylquinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3OS/c13-15-11(10-6-3-7-17-10)14-9-5-2-1-4-8(9)12(15)16/h1-7H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYHGIHBOXXBDPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=CS3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-2-(2-thienyl)-4(3H)-quinazolinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



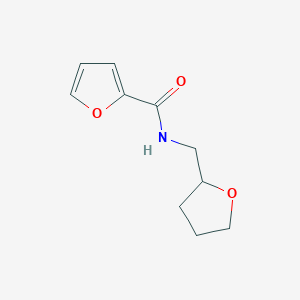
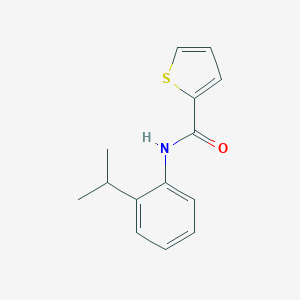
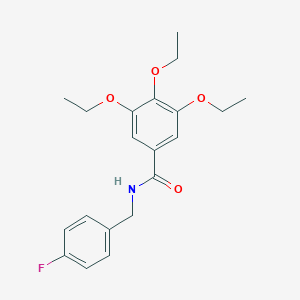
![6-chloro-2-[2-(4-chlorophenyl)-2-oxoethyl][1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B502750.png)

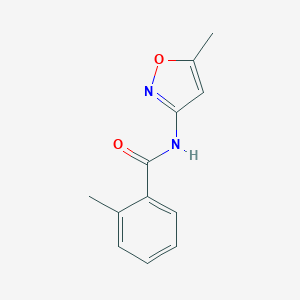
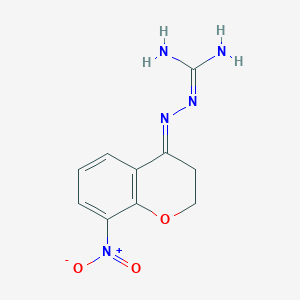

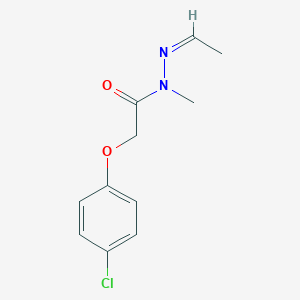

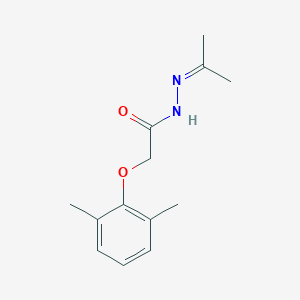

![N'-[1-(2,3-dihydro-1H-inden-5-yl)ethylidene]-2-{3-nitrophenoxy}propanohydrazide](/img/structure/B502769.png)
